Dimethyl-(2-phenylethynyl-phenyl)-amine is an organic compound classified within the phenylacetylene family. This compound features a dimethylamino group attached to a phenyl ring, which is further substituted with a phenylethynyl group. Its unique structure and functional groups make it of significant interest in various fields, including organic synthesis and medicinal chemistry. The compound has the Chemical Abstracts Service number 54655-08-2 and is recognized for its potential applications in advanced materials and biological research.
Dimethyl-(2-phenylethynyl-phenyl)-amine can be sourced from various chemical suppliers and databases, such as PubChem and BenchChem, which provide detailed information on its properties and synthesis methods. It belongs to the class of phenylacetylenes, characterized by the presence of an acetylene moiety bonded to a phenyl group.
The synthesis of Dimethyl-(2-phenylethynyl-phenyl)-amine can be achieved through several established methods:
In industrial settings, continuous flow reactors are employed to optimize these reactions, allowing for higher yields and improved scalability. The use of advanced catalytic systems further enhances the efficiency of production processes, making them suitable for large-scale manufacturing.
Dimethyl-(2-phenylethynyl-phenyl)-amine has a molecular weight of 221.30 g/mol. Its structure can be represented as follows:
The presence of these functional groups contributes to its reactivity and potential applications in organic synthesis .
Dimethyl-(2-phenylethynyl-phenyl)-amine participates in various chemical reactions, including:
The mechanism of action for Dimethyl-(2-phenylethynyl-phenyl)-amine involves several pathways:
Dimethyl-(2-phenylethynyl-phenyl)-amine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and material science .
Dimethyl-(2-phenylethynyl-phenyl)-amine finds several applications across different scientific domains:
The synthesis of dimethyl-(2-phenylethynyl-phenyl)-amine relies principally on Sonogashira cross-coupling, a quintessential methodology for constructing C(sp²)–C(sp) bonds between aryl halides and terminal alkynes. This Pd/Cu-catalyzed reaction enables the selective formation of the phenylethynyl linkage characteristic of this amine derivative. Key innovations have optimized this process for electron-rich aryl amines like the dimethyl-(2-iodophenyl)-amine precursor. The classical Pd/Cu dual catalytic system employs Pd(PPh₃)₂Cl₂ (1–5 mol%) with CuI (2–10 mol%) in amine solvents like triethylamine, facilitating in situ generation of copper(I) acetylides that transmetalate to palladium. This allows coupling at mild temperatures (25–50°C) with aryl iodides or activated bromides [1] [5].
Recent catalytic refinements enhance efficiency for challenging substrates:
Table 1: Sonogashira Catalytic Systems for Dimethyl-(2-phenylethynyl-phenyl)-amine Synthesis
Catalyst System | Ligand | Base/Solvent | Temp (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Pd(OAc)₂/CuI | PPh₃ | Et₃N, DMF | 60 | 78 | Low cost, commercial availability |
PdCl₂(DPPF)/CuI | DPPF | iPr₂NH, THF | 40 | 92 | Suppressed homocoupling |
Pd-XPhos G3/CuI | XPhos | K₂CO₃, toluene/H₂O | 80 | 95 | Broad functional group tolerance |
Polymer-Pd NPs | None | Cs₂CO₃, DMSO | 70 | 88 | Recyclable (5 cycles) |
Mechanistically, the reaction proceeds through Pd(0) oxidative addition into the aryl C–I bond, copper-mediated acetylide transfer, and reductive elimination. For ortho-substituted aryl amines like dimethyl-(2-iodophenyl)-amine, chelation-assisted mechanisms minimize steric impediments, enabling near-quantitative yields with optimized bidentate ligands [1] [5] [9].
Photoredox catalysis has emerged as a powerful tool for elaborating dimethyl-(2-phenylethynyl-phenyl)-amine into complex polyheterocycles via radical cascade reactions. These methodologies leverage the alkyne and amine moieties as radical acceptors or donors under visible-light irradiation. Key advancements include:
Three-Component Sulfonylation-Cyclization: Using [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a photocatalyst, dimethyl-(2-phenylethynyl-phenyl)-amine engages sulfonyl radicals (from sodium sulfinates) and alkenes to form sultam-fused indoles. The reaction proceeds via:
N-Centered Radical Annulations: Employing eosin Y as an organic photocatalyst, in situ oxidation of the tertiary amine generates aminium radical cations. Subsequent 1,5-hydrogen atom transfer (HAT) from alkyl chains creates C-centered radicals that add to electron-deficient alkenes. Backbone electron transfer closes pyrrolidine rings ortho to the ethynyl group, enabling peptide functionalization (68% yield for dipeptide derivatives) [10].
Table 2: Photoredox Cascade Reactions of Dimethyl-(2-phenylethynyl-phenyl)-amine
Photocatalyst | Radical Source | Coupling Partner | Product Class | Yield Range (%) |
---|---|---|---|---|
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Sodium benzenesulfinate | Styrene | Benzosultam-indoles | 75–82 |
Ru(bpy)₃Cl₂ | Difluoroalkyl bromide | Acrylate | Difluorinated quinolines | 65–78 |
Eosin Y | HAT reagent (C(sp³)–H) | Maleimide | Pyrroloindolines | 60–75 |
These protocols demonstrate exceptional functional group compatibility, tolerating esters, fluorinated groups, and unprotected alcohols—attributes essential for synthesizing bioactive analogues [3] [6] [10].
Copper catalysis provides complementary pathways to functionalize the alkyne moiety of dimethyl-(2-phenylethynyl-phenyl)-amine without palladium. Recent breakthroughs exploit copper’s versatility in radical transfer and electrophilic activation:
Anti-Stereoselective Silylamination: A Cu(I)/bisoxazoline system catalyzes the anti-addition of silyl radicals (from tris(trimethylsilyl)silane) and aminating agents across the alkyne. The dimethylamino group directs syn-carbocupration, followed by electrophilic amination, affording β-silyl enamines with >20:1 anti selectivity. This method installs silicon and nitrogen handles for further cross-coupling (82% yield) [7].
Three-Component Difluoroalkylamidation: Cu(I) catalysts (e.g., CuBr) mediate regioselective addition of difluoroalkyl radicals (from BrCF₂CO₂Et) to the alkyne, followed by picolinamide capture. The coordinating amide group ensures syn-addition, yielding Z-enamides with 96:4 stereoselectivity. This strategy synthesizes fluorinated analogues of dimethyl-(2-phenylethynyl-phenyl)-amine (74% yield) for medicinal chemistry applications [4].
Mechanistic Insights: Copper’s ability to toggle between Cu(I)/Cu(II) and Cu(II)/Cu(III) cycles enables diverse reaction manifolds:
Table 3: Copper-Catalyzed Functionalization Methodologies
Reaction Type | Copper Catalyst | Addends | Stereoselectivity | Yield (%) |
---|---|---|---|---|
Silylamination | CuOTf/Bisoxazoline | TMS₃SiH + PhSO₂NH₂ | Anti (>20:1) | 82 |
Difluoroalkylamidation | CuBr/BPhen | BrCF₂CO₂Et + picolinamide | Z-syn (96:4) | 74 |
Thiolative Carbonylation | CuCl₂ | RSH + CO (1 atm) | E-anti (88:12) | 80 |
Transitioning batch Sonogashira syntheses of dimethyl-(2-phenylethynyl-phenyl)-amine to continuous flow systems enhances scalability, safety, and selectivity. Microreactor technology addresses key limitations:
Enhanced Mass/Heat Transfer: Corning AFR modules with 2.7 mL microchannels achieve >90% yield in 19 seconds residence time by precisely controlling mixing and temperature (60 ± 0.5°C). This suppresses diaryl acetylene byproducts common in batch reactors [2] [8].
Process Intensification Parameters:
Pharmaceutical Integration: Flow systems enable direct coupling to downstream hydrogenation (Pd/C cartridges) or crystallization, streamlining API manufacturing. For erlotinib intermediates, flow Sonogashira achieves 99.3% yield at 800 g h⁻¹ throughput—demonstrating industrial viability [2] [8].
Table 4: Batch vs. Flow Synthesis Performance Metrics
Parameter | Batch Reactor | Flow Reactor (Corning AFR) | Improvement Factor |
---|---|---|---|
Reaction Time | 12 hours | 19 seconds | 2200× faster |
Temperature Control | ±5°C | ±0.5°C | 10× precision |
Byproduct Formation | 8–12% (Glaser dimer) | <0.5% | 20× reduction |
Throughput | 50 g h⁻¹ (10 L batch) | 800 g h⁻¹ | 16× higher |
Solvent Consumption | 15 L kg⁻¹ | 2 L kg⁻¹ | 87% reduction |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0